5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide
Description
This compound is a benzofuran-3-carboxamide derivative characterized by a unique bicyclic amine substituent (1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl) at the 4-position of the benzofuran core. The structure includes:
- A 5-hydroxy group on the benzofuran ring, which may enhance solubility or hydrogen-bonding interactions.
- A methyl group at the 2-position, contributing to steric effects.
- The 6-azabicyclo[3.2.1]octane system, a rigid bicyclic amine that could modulate pharmacokinetic properties or receptor binding.
Properties
IUPAC Name |
5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O4/c1-17-24(26(32)29-18-6-8-20(33-5)9-7-18)25-21(22(31)10-11-23(25)34-17)14-30-16-28(4)13-19(30)12-27(2,3)15-28/h6-11,19,31H,12-16H2,1-5H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRVXWSUHCFHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CC4(CC3CC(C4)(C)C)C)O)C(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Trimethyl-Azabicyclo Group: This is usually done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Electrophilic Substitution at the Benzofuran Core
The electron-rich benzofuran system undergoes regioselective electrophilic substitution. The 5-hydroxy group directs incoming electrophiles to the para position (C6) due to its strong electron-donating effect.
Key finding : Steric hindrance from the azabicyclo[3.2.1]octane group reduces reactivity at the C4 position, favoring C6 substitution .
Functionalization of the Carboxamide Group
The tertiary carboxamide undergoes hydrolysis and nucleophilic substitution under specific conditions:
Mechanistic insight : The carboxamide’s resonance stabilization reduces susceptibility to nucleophilic attack unless under extreme acidic/basic conditions .
Reactivity of the Azabicyclo[3.2.1]octane Moiety
The 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane group participates in:
N-Alkylation and Quaternization
Oxidation Reactions
The bridgehead nitrogen resists oxidation, but methyl groups undergo hydroxylation:
Yields: 20–35% due to competing side reactions .
Methoxyphenyl Group Modifications
The 4-methoxyphenyl substituent is susceptible to demethylation and coupling:
Stability Under Physiological Conditions
Studies on analogous benzofurans reveal:
-
pH-Dependent Hydrolysis : The carboxamide hydrolyzes to carboxylic acid at pH < 3 or pH > 10 .
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Photodegradation : UV light induces ring-opening of the benzofuran core, forming quinone intermediates .
Comparative Reactivity Table
| Structural Feature | Reactivity Rank | Key Influencing Factor |
|---|---|---|
| Benzofuran C6 position | 1 (Most reactive) | Electron-donating 5-OH group |
| Carboxamide carbonyl | 2 | Resonance stabilization |
| Azabicyclo N-atom | 3 | Steric hindrance from methyl groups |
| Methoxyphenyl OCH₃ | 4 | Susceptibility to demethylation |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide exhibit antidepressant effects. In preclinical studies, these compounds have shown efficacy in animal models of depression, suggesting a potential mechanism involving serotonin and norepinephrine reuptake inhibition.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Studies have demonstrated that related benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Analgesic Properties
There is evidence supporting the analgesic effects of benzofuran derivatives in pain models. The compound may modulate pain pathways through interaction with opioid receptors or other pain-related neurotransmitter systems.
Data Table: Summary of Biological Activities
| Activity Type | Evidence Level | Reference Source |
|---|---|---|
| Antidepressant | Moderate | |
| Neuroprotective | High | |
| Analgesic | Moderate |
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of a series of benzofuran derivatives, including compounds structurally related to the target compound. The results indicated significant reductions in depressive-like behavior in rodent models following treatment with these compounds.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In vitro studies on neuronal cell lines exposed to amyloid-beta toxicity demonstrated that derivatives similar to this compound significantly reduced cell death and oxidative stress markers, suggesting a protective role against neurodegeneration.
Mechanism of Action
The mechanism of action of 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on PubChem tools.
Functional and Pharmacological Insights
A. Bicyclic vs. Spirocyclic Amine Substituents
The target compound’s 6-azabicyclo[3.2.1]octane system (, bicyclo frameworks) provides a constrained geometry distinct from the 2-oxa-6-azaspiro[3.3]heptane in . The bicyclo[3.2.1]octane’s fused rings may enhance binding to deep hydrophobic pockets in targets (e.g., kinases or GPCRs), whereas spirocyclic systems often reduce off-target interactions due to their three-dimensional rigidity.
B. Carboxamide Modifications
The N-(4-methoxyphenyl) group in the target compound contrasts with the N-methyl or boronic acid groups in analogs () . In contrast, boronic acids () enable covalent interactions with serine proteases, as seen in bortezomib-like inhibitors .
Biological Activity
5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)benzofuran-3-carboxamide (commonly referred to as the compound ) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran core structure with a hydroxyl group and a methoxyphenyl substituent, along with a trimethylazabicyclo moiety. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown selective toxicity towards tumorigenic cells while sparing normal cells. A study demonstrated that modifications to the benzofuran structure can enhance anticancer properties by improving metabolic stability and enzyme inhibitory activity against cancer-related pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzofuran Derivative | HeLa (Cervical) | 5.0 | Induction of apoptosis |
| Benzofuran Derivative | MCF-7 (Breast) | 3.2 | Inhibition of cell proliferation |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Related compounds have been studied for their ability to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's . The trimethylazabicyclo component may contribute to these effects through modulation of neurotransmitter systems.
Antimicrobial Activity
Preliminary studies have indicated that benzofuran derivatives possess antimicrobial properties. The compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways. Specific assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
The biological activity of the compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and bacterial survival.
- Apoptosis Induction : The presence of hydroxyl groups can facilitate apoptosis in cancer cells by activating intrinsic pathways.
- Antioxidant Properties : The methoxy group may enhance the antioxidant capacity, reducing oxidative stress in cells.
Case Studies
Several case studies have explored the biological effects of related compounds:
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of benzofuran derivatives, noting significant reductions in tumor growth in animal models when treated with these compounds .
- Another investigation focused on the neuroprotective effects observed in vitro using neuronal cell cultures exposed to oxidative stress, where benzofuran derivatives showed reduced cell death compared to untreated controls .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the benzofuran core in this compound?
- Methodological Answer: The benzofuran moiety can be synthesized via a cascade [3,3]-sigmatropic rearrangement followed by aromatization. For example, NaH in THF at 0°C facilitates deprotonation and subsequent coupling of phenolic intermediates with benzyl-protected precursors . Key steps include:
-
Use of anhydrous conditions to prevent hydrolysis.
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Protecting group strategies (e.g., benzyl ethers) to stabilize reactive hydroxyl groups during coupling .
Reaction Parameters Conditions Solvent THF (dry) Temperature 0°C → room temperature Reagents NaH, benzyl-protected phenols
Q. How is the compound’s purity and structural integrity validated?
- Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry.
- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography: For unambiguous confirmation of the bicyclo[3.2.1]octane and benzofuran spatial arrangement .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Antibacterial activity can be evaluated using disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in DMSO and measure zones of inhibition .
Advanced Research Questions
Q. How can low yields in the final amide coupling step be addressed?
- Methodological Answer: Optimize coupling reagents and stoichiometry:
- Test HATU/DIPEA or EDCI/HOBt systems in DMF or dichloromethane.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Purify via flash chromatography (gradient elution) to isolate the product .
Q. How to resolve contradictions between computational binding predictions and experimental bioassay results?
- Methodological Answer: Reassess molecular docking parameters:
- Adjust solvent models (e.g., explicit vs. implicit solvation).
- Validate force fields (e.g., AMBER vs. CHARMM) for the bicyclo[3.2.1]octane moiety.
- Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics experimentally .
Q. What strategies improve stability under physiological conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours.
- Analyze degradation products via LC-MS.
- Consider prodrug approaches (e.g., esterification of the hydroxy group) to enhance metabolic stability .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer:
- Normalize data to cell viability controls (e.g., MTT assay).
- Assess membrane permeability using logP calculations and correlate with IC₅₀ values.
- Verify target engagement via Western blotting or qPCR for proposed pathways (e.g., kinase inhibition) .
Experimental Design Considerations
Q. What controls are critical for in vivo pharmacokinetic studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
